Fenoxazoline
Overview
Description
Synthesis Analysis
The synthesis of Fenoxazoline-related compounds involves several chemical reactions that allow for the formation of complex structures. For example, chiral phosphinooxazolines (PHOX ligands) are synthesized to coordinate to a metal center with both N- and P-atoms, demonstrating the ability to control the steric and electronic properties for specific applications through variation of the oxazoline ring, the backbone, and the phosphine moiety (Helmchen & Pfaltz, 2000).
Molecular Structure Analysis
The molecular structure of Fenoxazoline and its derivatives can be tailored for specific functions. The modular structure of phosphinooxazolines, for instance, facilitates effective enantiocontrol in metal-catalyzed reactions, highlighting the significance of molecular design in achieving desired chemical properties and reactions (Helmchen & Pfaltz, 2000).
Chemical Reactions and Properties
Fenoxazoline and its analogs participate in a variety of chemical reactions, offering valuable insights into their reactivity and potential applications. Cobalt-bisoxazoline-catalyzed asymmetric Kumada cross-coupling is a notable example, demonstrating high enantioselectivity and yield, which could be beneficial in developing nonsteroidal anti-inflammatory drugs (Mao et al., 2014).
Physical Properties Analysis
The physical properties of Fenoxazoline derivatives, such as poly(2-oxazoline)s (PAOx), have been extensively studied for their biomedical applications. These studies provide a comprehensive overview of PAOx homopolymers and their properties, including synthesis, polymerization, and the effect of side-chain structures on polymer properties (Glassner et al., 2018).
Chemical Properties Analysis
Investigating the chemical properties of Fenoxazoline and related compounds reveals their potential in various applications. For instance, the photodecomposition study of fenazaquin, a compound related to Fenoxazoline, under UV and sunlight conditions, offers insights into the stability and degradation pathways of these compounds (Bhattacharyya et al., 2003).
Scientific Research Applications
Analytical Characterization
Fenoxazoline's analytical characterization has been enhanced through various studies. Pillai, Deshpande, and Mohanraj (2015) developed an isocratic liquid chromatography method for fenoxazoline hydrochloride. Their study also involved identifying degradation products of fenoxazoline using liquid chromatography-mass spectrometry and thin-layer chromatography-mass spectrometry, providing insights into its stability under different conditions (Pillai, Deshpande, & Mohanraj, 2015).
Drug Formulation
A study by Claeys et al. (2012) explored poly(2-ethyl-2-oxazoline) as a matrix excipient for drug formulation, using fenofibrate as a model drug. This research demonstrated the potential for fenoxazoline derivatives in modifying drug release and enhancing the solubility of lipophilic drugs (Claeys et al., 2012).
Drug Delivery Systems
The use of fenoxazoline derivatives in drug delivery systems has been highlighted by Sedláček and Hoogenboom (2020). They provided an overview of the progress in drug delivery systems based on poly(2-oxazoline)s and poly(2-oxazine)s, emphasizing the emerging potential of these compounds in the context of current polymer therapeutics research (Sedláček & Hoogenboom, 2020).
Comparative Studies for Drug Carriers
Boel et al. (2019) conducted a comparative study of poly(2-ethyl-2-oxazoline) and other polymers as carriers in the formulation of amorphous solid dispersions of poorly soluble drugs. This study included fenofibrate as a model drug, indicating that fenoxazoline derivatives can be effective in drug formulation purposes (Boel et al., 2019).
Novel Therapeutics
Deng et al. (2017) identified a novel peroxisome proliferator-activated receptor alpha agonist with a structure distinct from existing agonists, which demonstrated therapeutic potential for diabetic retinopathy. This study indicates the role of fenoxazoline derivatives in developing new therapeutic agents (Deng et al., 2017).
Polyoxazolines in Biomedical Applications
Adams and Schubert (2007) reviewed the development of polyoxazoline-based polymers in biological and biomedical contexts. Their study highlights the diverse applications of these polymers, including their use in nanoscalar systems, drug and gene delivery, and stimuli-responsive systems (Adams & Schubert, 2007).
properties
IUPAC Name |
2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSWQDCHLWRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21370-21-8 (unspecified hydrochloride) | |
Record name | Fenoxazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30197533 | |
Record name | Fenoxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoxazoline | |
CAS RN |
4846-91-7 | |
Record name | Fenoxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4846-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoxazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoxazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenoxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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